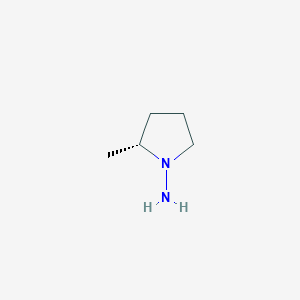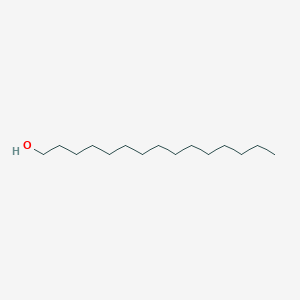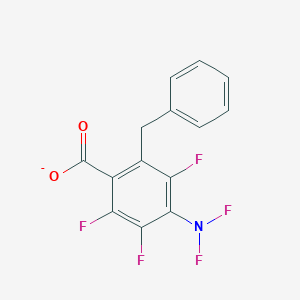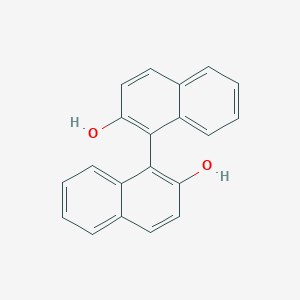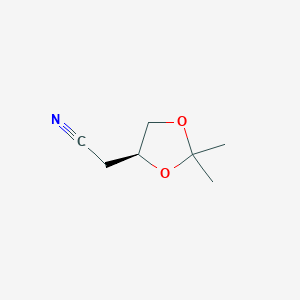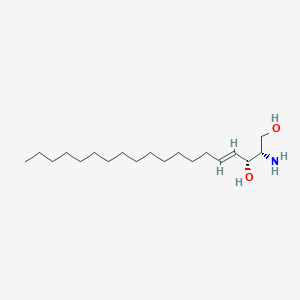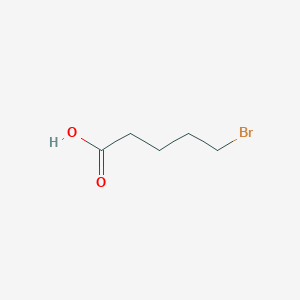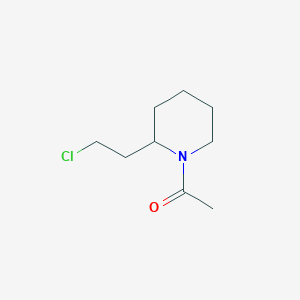
1-Acetyl-2-(2-chloroethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-(2-chloroethyl)piperidine, also known as ACEP, is a chemical compound that belongs to the family of piperidine derivatives. ACEP has been extensively studied due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-(2-chloroethyl)piperidine is not fully understood. However, studies have suggested that 1-Acetyl-2-(2-chloroethyl)piperidine may exert its anticancer effects by inhibiting DNA synthesis and inducing oxidative stress in cancer cells. 1-Acetyl-2-(2-chloroethyl)piperidine may also activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Acetyl-2-(2-chloroethyl)piperidine can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Acetyl-2-(2-chloroethyl)piperidine in lab experiments is its potential as a novel anticancer drug. 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have potent antitumor activity in animal models of cancer and may have potential applications in the treatment of various types of cancer. However, one limitation of using 1-Acetyl-2-(2-chloroethyl)piperidine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Acetyl-2-(2-chloroethyl)piperidine in humans.
Zukünftige Richtungen
There are several future directions for research on 1-Acetyl-2-(2-chloroethyl)piperidine. One direction is to further investigate the mechanism of action of 1-Acetyl-2-(2-chloroethyl)piperidine and its potential applications in the treatment of cancer. Another direction is to study the potential use of 1-Acetyl-2-(2-chloroethyl)piperidine in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-Acetyl-2-(2-chloroethyl)piperidine in humans.
Synthesemethoden
1-Acetyl-2-(2-chloroethyl)piperidine can be synthesized using a variety of methods, including the reaction of 2-chloroethylamine hydrochloride with piperidine in the presence of acetic anhydride. Another method involves the reaction of 2-chloroethylamine hydrochloride with piperidine in the presence of acetic acid and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-(2-chloroethyl)piperidine has been used in scientific research for a variety of applications. One of the most promising applications of 1-Acetyl-2-(2-chloroethyl)piperidine is its use as a potential anticancer drug. Studies have shown that 1-Acetyl-2-(2-chloroethyl)piperidine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have antitumor activity in animal models of cancer.
Eigenschaften
CAS-Nummer |
134277-62-6 |
|---|---|
Produktname |
1-Acetyl-2-(2-chloroethyl)piperidine |
Molekularformel |
C9H16ClNO |
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
1-[2-(2-chloroethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-8(12)11-7-3-2-4-9(11)5-6-10/h9H,2-7H2,1H3 |
InChI-Schlüssel |
LVWMBGYLNYNDLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1CCCl |
Kanonische SMILES |
CC(=O)N1CCCCC1CCCl |
Synonyme |
Ethanone, 1-[2-(2-chloroethyl)-1-piperidinyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



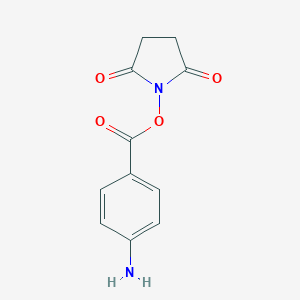
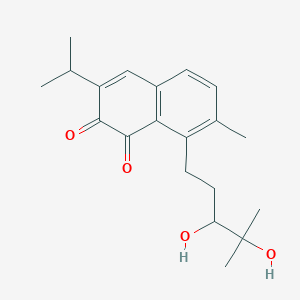
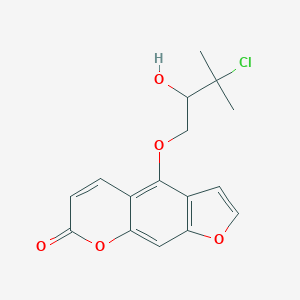
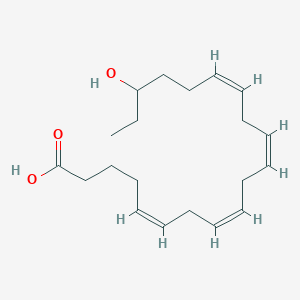
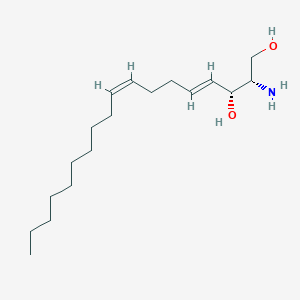
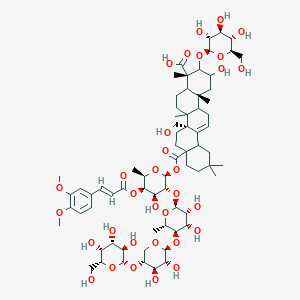
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
